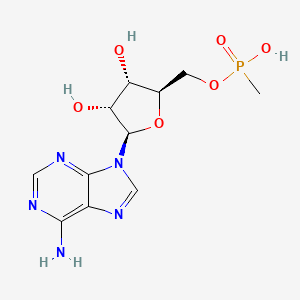
alpha-Methylene adenosine monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methylene adenosine monophosphate is a synthetic nucleotide analog that features a methylene group attached to the adenosine monophosphate molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Methylene adenosine monophosphate can be synthesized through several methods. One common approach involves the reaction of adenosine monophosphate with formaldehyde under basic conditions to introduce the methylene group. The reaction typically proceeds as follows:
Starting Materials: Adenosine monophosphate, formaldehyde, and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out in an aqueous solution at room temperature.
Procedure: Adenosine monophosphate is dissolved in water, and formaldehyde is added dropwise while maintaining the pH with sodium hydroxide. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The key steps include:
Continuous Flow Reactors: Using continuous flow reactors to mix reactants and control reaction time precisely.
Purification: Employing chromatographic techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Methylene adenosine monophosphate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carboxyl group.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
Oxidation: Produces carboxylated adenosine monophosphate derivatives.
Reduction: Yields methylated adenosine monophosphate.
Substitution: Results in various substituted adenosine monophosphate compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha-Methylene adenosine monophosphate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a probe to study nucleotide interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism by which alpha-Methylene adenosine monophosphate exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The methylene group can mimic the natural phosphate group, allowing the compound to act as a competitive inhibitor or substrate analog. This interaction can modulate various biochemical pathways, including those involved in nucleotide metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine monophosphate: The parent compound without the methylene group.
Alpha-Methylene guanosine monophosphate: A similar nucleotide analog with a methylene group attached to guanosine monophosphate.
Alpha-Methylene cytidine monophosphate: Another analog with a methylene group attached to cytidine monophosphate.
Uniqueness
Alpha-Methylene adenosine monophosphate is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification allows it to interact differently with enzymes and receptors compared to its parent compound and other nucleotide analogs, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
3768-16-9 |
|---|---|
Formule moléculaire |
C11H16N5O6P |
Poids moléculaire |
345.25 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C11H16N5O6P/c1-23(19,20)21-2-5-7(17)8(18)11(22-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,20)(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
PXSSQXBLDTZHLF-IOSLPCCCSA-N |
SMILES isomérique |
CP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















